6-Aminopyridine-2-sulfonyl fluoride
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Overview
Description
6-Aminopyridine-2-sulfonyl fluoride is a chemical compound characterized by a pyridine ring with an amino group and a sulfonamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridine-2-sulfonyl fluoride typically involves the generation of a diazonium tetrafluoroborate from 2-aminopyridine, sodium nitrite, and a solution of hydrofluoric acid and boron trifluoride (tetrafluoroboric acid). The subsequent thermal decomposition of the diazonium salt leads to the formation of 2-fluoropyridines . Another method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in the pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups attached to the pyridine ring.
Scientific Research Applications
6-Aminopyridine-2-sulfonyl fluoride has several scientific research applications:
Chemical Biology: It is used as a reactive probe in chemical biology and molecular pharmacology due to its ability to modify reactive serines, threonines, lysines, tyrosines, cysteines, and histidines.
Medicinal Chemistry: The compound is explored for its potential as a protease inhibitor and in the development of covalent enzyme inhibitors.
Bioconjugation: It is utilized in bioconjugation techniques to label and study proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 6-Aminopyridine-2-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic residues in proteins and enzymes. This reactivity allows it to form covalent bonds with specific amino acid residues, thereby modifying the activity of the target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the sulfonyl fluoride group.
6-Aminopyridine-2-sulfonamide: Similar but contains a sulfonamide group instead of a sulfonyl fluoride group.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the amino and sulfonyl fluoride groups.
Uniqueness
6-Aminopyridine-2-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C5H5FN2O2S |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-aminopyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H,(H2,7,8) |
InChI Key |
BTACBKKLVLEUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
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